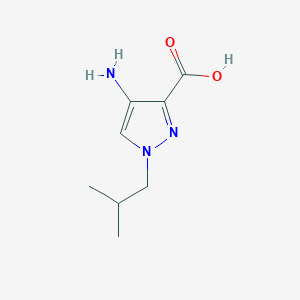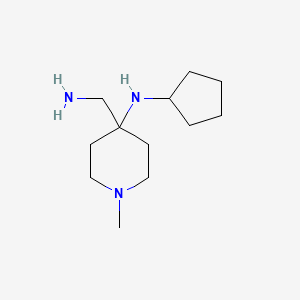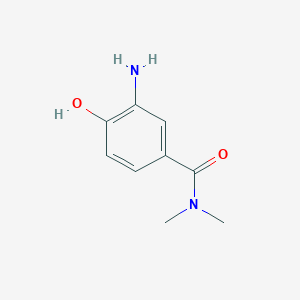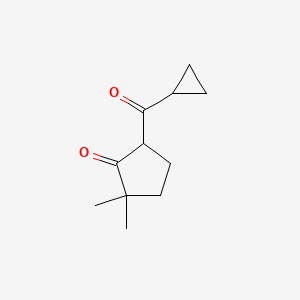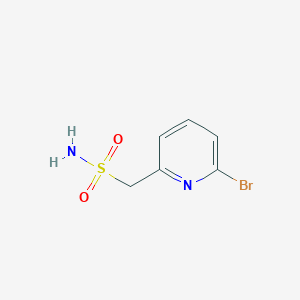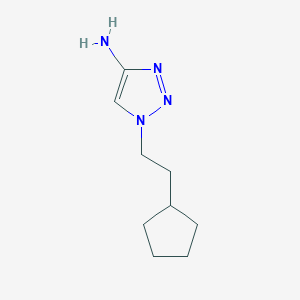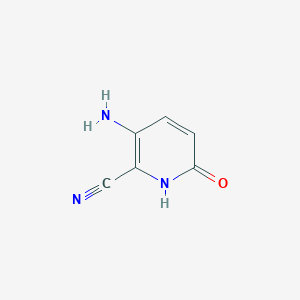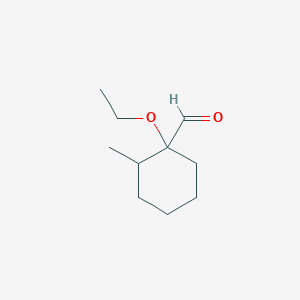
1-Ethoxy-2-methylcyclohexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethoxy-2-methylcyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes Cycloalkanes are hydrocarbons with carbon atoms arranged in a ring structure, and in this case, the compound features a cyclohexane ring with an ethoxy group, a methyl group, and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-2-methylcyclohexane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation, where cyclohexane is treated with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Ethoxy Group: The ethoxy group can be added through an etherification reaction, where an alcohol (ethanol) reacts with the cyclohexane derivative in the presence of an acid catalyst.
Formation of the Aldehyde Group: The aldehyde group can be introduced through the oxidation of a primary alcohol or the reduction of a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
化学反応の分析
Types of Reactions: 1-Ethoxy-2-methylcyclohexane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products:
Oxidation: 1-ethoxy-2-methylcyclohexane-1-carboxylic acid
Reduction: 1-ethoxy-2-methylcyclohexane-1-methanol
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used
科学的研究の応用
1-Ethoxy-2-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 1-ethoxy-2-methylcyclohexane-1-carbaldehyde depends on its interactions with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethoxy and methyl groups may influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and activity within biological systems.
類似化合物との比較
2-Methylcyclohexanecarbaldehyde: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
1-Ethoxycyclohexane-1-carbaldehyde: Lacks the methyl group, affecting its steric and electronic properties.
2-Ethylcyclohexanecarbaldehyde: Contains an ethyl group instead of a methyl group, leading to variations in its chemical behavior.
Uniqueness: 1-Ethoxy-2-methylcyclohexane-1-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both an ethoxy and a methyl group on the cyclohexane ring, along with the aldehyde functional group, makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
1-ethoxy-2-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-3-12-10(8-11)7-5-4-6-9(10)2/h8-9H,3-7H2,1-2H3 |
InChIキー |
OUYODZPXLYDWIY-UHFFFAOYSA-N |
正規SMILES |
CCOC1(CCCCC1C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



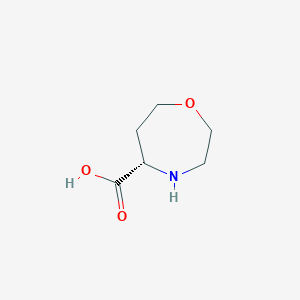
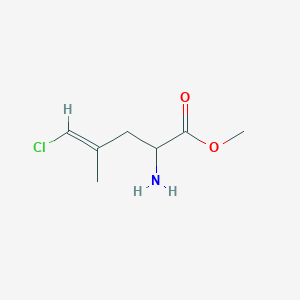
![{[(2-Bromocyclohexyl)oxy]methyl}benzene](/img/structure/B13069170.png)

![3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13069181.png)
